CID 146012639 CID 146012639
Brand Name: Vulcanchem
CAS No.:
VCID: VC16515871
InChI: InChI=1S/C42H56O4S4/c1-5-9-13-15-19-31(17-11-7-3)29-45-41(43)33-25-27-47-39(33)37-23-21-35(49-37)36-22-24-38(50-36)40-34(26-28-48-40)42(44)46-30-32(18-12-8-4)20-16-14-10-6-2/h21-26,31-32H,5-20,29-30H2,1-4H3
SMILES:
Molecular Formula: C42H56O4S4
Molecular Weight: 753.2 g/mol

CID 146012639

CAS No.:

Cat. No.: VC16515871

Molecular Formula: C42H56O4S4

Molecular Weight: 753.2 g/mol

* For research use only. Not for human or veterinary use.

CID 146012639 -

Specification

Molecular Formula C42H56O4S4
Molecular Weight 753.2 g/mol
Standard InChI InChI=1S/C42H56O4S4/c1-5-9-13-15-19-31(17-11-7-3)29-45-41(43)33-25-27-47-39(33)37-23-21-35(49-37)36-22-24-38(50-36)40-34(26-28-48-40)42(44)46-30-32(18-12-8-4)20-16-14-10-6-2/h21-26,31-32H,5-20,29-30H2,1-4H3
Standard InChI Key WZMUYZASTRRKIK-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(CCCC)COC(=O)C1=C(S[C]=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=[C]S4)C(=O)OCC(CCCC)CCCCCC

Introduction

Chemical Identification and Structural Analysis

PropertyExample Value (CID 146016741)
Molecular FormulaC₈₂H₁₄₀N₂O₆₇
Molecular Weight2226.0 g/mol
Hydrogen Bond Donors43
Hydrogen Bond Acceptors67
Rotatable Bonds37
Topological Surface Area1110 Ų

Such data underscores the complexity of high-molecular-weight compounds in PubChem, which often involve intricate stereochemistry and functional group arrangements .

Stereochemical Complexity

CID 146016741, a structural analog, exhibits 64 defined stereocenters and one undefined stereocenter, highlighting the challenges in synthesizing and characterizing such molecules . Computational tools like InChI and SMILES strings are critical for representing these structures unambiguously.

Synthetic and Computational Insights

Synthesis Challenges

Compounds with molecular weights exceeding 2000 g/mol (e.g., CID 146016741) often require multi-step synthetic protocols. For example:

  • Stepwise Assembly: Modular synthesis of oligosaccharide or peptide subunits.

  • Protection/Deprotection Strategies: To manage reactive functional groups .

  • Chromatographic Purification: HPLC or size-exclusion chromatography to isolate intermediates .

Computational Predictions

PubChem’s computed properties for analogous compounds reveal:

  • Hydrophilicity: High polar surface areas (>1000 Ų) suggest poor membrane permeability .

  • Stability: Susceptibility to hydrolysis due to ester or amide linkages .

  • Drug-Likeness: Violations of Lipinski’s Rule of Five due to excessive hydrogen bond donors/acceptors .

ParameterImplication
Oral BioavailabilityLikely <10% due to poor absorption
CYP InhibitionRisk of drug-drug interactions
hERG BindingPotential cardiotoxicity concerns

Regulatory and Patent Landscape

Patent Filings

Although CID 146012639 is not cited in the provided patents, strategies for protecting similar compounds include:

  • Composition Claims: Broad coverage of structural analogs .

  • Synthetic Methods: Novel routes to circumvent prior art .

  • Therapeutic Uses: Specific indications (e.g., antimicrobial, anticancer) .

Regulatory Pathways

Approval for high-complexity compounds requires:

  • ADME Studies: Detailed pharmacokinetic profiling.

  • Stability Testing: For shelf-life determination under ICH guidelines.

  • Toxicogenomics: Assessing genotoxicity and off-target effects .

Future Directions and Research Gaps

Analytical Characterization

Advanced techniques are needed to resolve ambiguities:

  • Cryo-EM: For ultrastructural analysis of large assemblies.

  • NMR Spectroscopy: Assigning stereochemistry in multi-chiral centers .

Computational Modeling

Machine learning models could predict:

  • Synthetic Feasibility: Retrosynthetic pathways using transformer architectures.

  • Binding Affinities: Molecular docking against therapeutic targets .

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